molecular formula C11H18N4O2 B2878165 Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate CAS No. 1692548-94-9

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate

Cat. No.: B2878165
CAS No.: 1692548-94-9
M. Wt: 238.291
InChI Key: WDLZKGUIBRHKEY-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is a synthetic intermediate of significant interest in drug discovery and medicinal chemistry. This compound integrates two privileged structures: a pyridazine ring and a protected amine via a carbamate group. The carbamate moiety, particularly the tert-butyloxycarbonyl (Boc) group, is a cornerstone in organic synthesis, widely valued for its role as a protective group for amines, enhancing stability and modulating the physicochemical properties of drug candidates . The pyridazine heterocycle is a key pharmacophore found in molecules with diverse biological activities. Its presence in this compound makes it a valuable scaffold for developing protease inhibitors and other therapeutic agents, as the carbamate group can act as a stable amide bond surrogate . Furthermore, pyridazine-based structures are frequently explored in medicinal chemistry campaigns, including the design of kinase inhibitors and antimicrobial agents . The structure of this compound, featuring a flexible ethylene spacer linking the amine and pyridazine rings, allows researchers to explore structure-activity relationships and synthesize more complex molecules for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[2-(pyridazin-3-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLZKGUIBRHKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(pyridazin-3-ylamino)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Applications/Properties Reference
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate C₁₁H₁₉N₄O₂ Pyridazin-3-ylamino group, ethyl spacer Intermediate for nitrogen-rich pharmacophores
Tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate C₁₂H₁₆ClN₆O₂ Chloro-substituted triazolo-pyridazine fused ring Enhanced binding affinity in kinase inhibitors
Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate C₁₄H₁₆N₄O₃S Thiazole-carbamoyl group, pyridine backbone Bioisostere for drug design (e.g., protease inhibition)
Tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate C₁₂H₁₈N₂O₃ Methoxypyridinylmethyl group Lipophilicity modulation for CNS-targeting drugs
Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₅O₂ Azidoethylamino functionality Click chemistry applications (bioconjugation)
Tert-butyl N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate C₁₀H₁₈F₃N₂O₂ Trifluoroethyl group Metabolic stability enhancement in fluorinated drugs
Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate C₁₀H₂₀BrNO₃ Bromoethoxy chain Alkylating agent or polymer precursor

Structural and Functional Analysis

Pyridazine vs. Triazolo-Pyridazine Derivatives

The parent compound’s pyridazine ring is replaced in tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate with a fused triazolo-pyridazine system. The addition of a triazole ring and chlorine substituent enhances π-π stacking and hydrogen-bonding capabilities, making it more potent in targeting kinase active sites .

Heterocyclic Bioisosteres

In tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate, the pyridazine is replaced with a pyridine-thiazole hybrid. The thiazole ring acts as a bioisostere for phenyl or pyridine groups, offering improved solubility and metabolic resistance due to sulfur’s electronegativity .

Substituent Effects on Physicochemical Properties
  • Methoxy Groups : The methoxy substituent in tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate increases lipophilicity (logP ~1.8), favoring blood-brain barrier penetration for CNS applications .
  • Trifluoroethyl Groups: The trifluoroethyl moiety in tert-butyl N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa for optimized receptor interactions .
Reactive Functional Groups
  • Azides: The azidoethyl group in tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate enables click chemistry for rapid bioconjugation, though it poses safety risks due to azide explosivity .
  • Bromoalkanes : Bromine in tert-butyl (2-(2-bromoethoxy)ethyl)carbamate facilitates nucleophilic substitutions, making it a versatile intermediate for alkylation or polymer synthesis .

Biological Activity

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula and structure:

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl chain substituted with a pyridazinyl group. This unique structure may contribute to its biological activity through specific interactions with biomolecules.

The precise mechanism of action for this compound remains largely undetermined. However, preliminary studies suggest several possible pathways:

  • Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing their activity and potentially acting as an enzyme inhibitor.
  • Cell Signaling : It is hypothesized that this compound could affect cell signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Binding Interactions : The compound might exert its effects through binding interactions with specific molecular targets, which could lead to alterations in cellular functions.

Cellular Effects

Research indicates that this compound may have significant effects on cell function:

  • Gene Expression : Initial studies suggest it may modulate the expression of genes involved in critical cellular processes.
  • Metabolic Pathways : Its impact on metabolic pathways is under investigation, particularly regarding its potential role in cancer metabolism.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
N-Boc-ethylenediamineN-Boc-ethylenediamineUsed as a protecting group for amines; limited biological data available
tert-Butyl carbamatetert-Butyl carbamateCommonly used in organic synthesis; lacks specific biological activity data

The distinct structure of this compound allows it to interact uniquely with biological targets, potentially leading to novel therapeutic applications.

Study 1: Enzyme Inhibition

A study focusing on the inhibition of human carbonic anhydrase (hCA II) demonstrated that compounds similar to this compound exhibit varying degrees of inhibition based on structural modifications. While direct data on this compound is lacking, insights from related compounds suggest potential inhibitory effects against hCA II, which is crucial for various physiological processes .

Study 2: Antimicrobial Activity

Research into related pyrazole compounds revealed moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Although specific studies on this compound are needed, these findings indicate a possible avenue for exploring its antimicrobial potential .

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